N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide
Description
N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide is a complex organic compound that features a unique combination of structural elements. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoquinoline and sulfonamide groups suggests potential biological activity, while the cyclopropyl and methyloxolan moieties contribute to its structural diversity.
Properties
IUPAC Name |
N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(8-10-22-16(17)12-5-6-12)19-23(20,21)15-4-2-3-13-11-18-9-7-14(13)15/h2-4,7,9,11-12,16,19H,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRSLVDLHKJRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the sulfonamide group and the cyclopropyl-methyloxolan moiety. Key steps may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Cyclopropyl-Methyloxolan Moiety: This can be introduced via cyclopropanation and subsequent functionalization to form the methyloxolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the isoquinoline or sulfonamide groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its structural features suggest potential as a ligand for biological targets, making it of interest for drug discovery and development.
Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is essential for DNA replication and cell division. The isoquinoline moiety could interact with various receptors or enzymes, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and isoquinoline derivatives, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Isoquinoline-5-sulfonamide: A simpler analog that retains the isoquinoline and sulfonamide groups.
Cyclopropyl-containing compounds: Various compounds that include the cyclopropyl group, which is known for its unique chemical properties.
Uniqueness
N-(2-cyclopropyl-3-methyloxolan-3-yl)isoquinoline-5-sulfonamide is unique due to the combination of its structural elements. The presence of the cyclopropyl-methyloxolan moiety distinguishes it from simpler sulfonamides and isoquinoline derivatives, potentially imparting unique biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
